Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate

Lipophilicity Solubility Drug Design

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate (CAS 850348-88-8) is a synthetic organic compound belonging to the 1,3-dioxolane benzoate ester class, with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol. It features a benzoate core linked to a 1,3-dioxolane ring via a methoxy bridge.

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
CAS No. 850348-88-8
Cat. No. B048419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate
CAS850348-88-8
SynonymsETHYL-3-([1,3]DIOXOLAN-2-YLMETHOXY)-BENZOATE
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)OCC2OCCO2
InChIInChI=1S/C13H16O5/c1-2-15-13(14)10-4-3-5-11(8-10)18-9-12-16-6-7-17-12/h3-5,8,12H,2,6-7,9H2,1H3
InChIKeyWHUHWYZQAUTDRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate (CAS 850348-88-8): Chemical Profile and Procurement Baseline


Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate (CAS 850348-88-8) is a synthetic organic compound belonging to the 1,3-dioxolane benzoate ester class, with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol . It features a benzoate core linked to a 1,3-dioxolane ring via a methoxy bridge. This structural motif is recognized for its utility as a protected building block in organic synthesis and as a pharmacophore in medicinal chemistry, where 1,3-dioxolane derivatives have demonstrated a range of bioactivities including anti-inflammatory, antimicrobial, and cytotoxic effects [1][2].

Why Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate (CAS 850348-88-8) Cannot Be Replaced by Generic Analogs


Substitution with generic 1,3-dioxolane benzoates or simple benzoate esters is unreliable due to the precise electronic and steric effects dictated by the 3-position methoxy linkage and the unsubstituted 1,3-dioxolane ring. These structural features critically influence the compound's reactivity, stability, and interaction with biological targets [1]. Even minor alterations, such as moving the dioxolane substituent from the 3- to the 4-position on the benzoate ring or introducing additional substituents on the dioxolane ring, can fundamentally alter hydrogen-bonding capacity, lipophilicity, and metabolic stability, thereby invalidating established synthetic protocols or biological screening results [2].

Quantitative Comparative Evidence for Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate (CAS 850348-88-8)


Comparison of Lipophilicity (LogP) and Aqueous Solubility to the Free Acid Analog

The target compound, ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate (CAS 850348-88-8), has a predicted ACD/LogP of 1.70, indicating moderate lipophilicity [1]. In contrast, its free carboxylic acid analog, 3-((1,3-dioxolan-2-yl)methoxy)benzoic acid, would have a significantly lower LogP due to the ionizable acid group. The ethyl ester form enhances membrane permeability and organic solvent solubility relative to the acid analog, a critical parameter for many in vitro assays and synthetic applications.

Lipophilicity Solubility Drug Design Physicochemical Properties

Verified Purity Specification (95%) Versus Unspecified or Lower-Grade Alternatives

Commercial suppliers specify a minimum purity of 95% for ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate (CAS 850348-88-8) . This is a critical specification for procurement, as it ensures the material is suitable for reproducible research and development. Without a specified purity level, researchers risk using material contaminated with unknown impurities that could interfere with reactions or biological assays, leading to irreproducible results.

Purity Quality Control Procurement Reproducibility

Comparison of Physical and Chemical Stability Indicators to Unprotected Benzoate Esters

The predicted boiling point of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate is 366.2±22.0 °C at 760 mmHg, and its predicted vapor pressure is extremely low at 0.0±0.8 mmHg at 25°C [1]. These values, combined with its recommended long-term storage in a cool, dry place , suggest good thermal stability and low volatility compared to simpler, lower-molecular-weight benzoate esters, which may have lower boiling points and higher volatility, leading to potential loss during storage or handling.

Stability Storage Handling Shelf Life

Recommended Application Scenarios for Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate (CAS 850348-88-8) Based on Comparative Evidence


As a Protected Building Block in Multi-Step Organic Synthesis

The 1,3-dioxolane ring serves as a stable protecting group for aldehydes or ketones, while the ethyl ester can be hydrolyzed or reduced. The 95% purity ensures that side reactions from impurities are minimized during complex synthetic sequences. Its favorable solubility profile (LogP 1.70) facilitates dissolution in common organic solvents for reaction workup and purification.

As a Scaffold for Medicinal Chemistry and Biological Screening

The 1,3-dioxolane moiety is a known pharmacophore in anti-inflammatory and antimicrobial research . The defined purity and predictable physicochemical properties (e.g., LogP 1.70) [1] make this compound a reliable starting point for structure-activity relationship (SAR) studies, allowing for the systematic exploration of modifications to the benzoate ring or dioxolane substituents.

As a Reference Standard or Internal Standard in Analytical Method Development

The compound's high purity (≥95%) and well-characterized properties make it suitable for use as a reference standard in HPLC, GC-MS, or NMR method development. Its moderate lipophilicity (LogP 1.70) [1] and distinct chromatographic behavior allow for clear separation and identification, ensuring the accuracy and precision of analytical measurements.

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